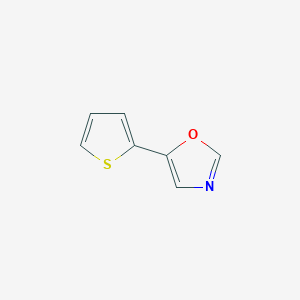

5-(2-Thienyl)-1,3-oxazole

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-thiophen-2-yl-1,3-oxazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NOS/c1-2-7(10-3-1)6-4-8-5-9-6/h1-5H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGBKCFRTMPSJLX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5NOS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10383896 |

Source

|

| Record name | 5-(2-thienyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70380-70-0 |

Source

|

| Record name | 5-(2-thienyl)-1,3-oxazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10383896 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 5-(2-Thienyl)-1,3-oxazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 5-(2-Thienyl)-1,3-oxazole, a heterocyclic compound of significant interest in medicinal chemistry and materials science. The document delves into the primary synthetic routes, offering detailed, step-by-step protocols and elucidating the mechanistic rationale behind these methods. Furthermore, it presents a thorough guide to the characterization of the title compound, detailing expected analytical data from various spectroscopic and physical techniques. This guide is intended to serve as a valuable resource for researchers engaged in the synthesis of novel oxazole derivatives and for professionals in drug development exploring new chemical entities.

Introduction: The Significance of the Thienyl-Oxazole Scaffold

The fusion of thiophene and oxazole rings into a single molecular entity, as seen in this compound, creates a scaffold with considerable potential in various scientific domains. The oxazole ring is a bioisostere of amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. It is a key structural motif in a plethora of biologically active natural products and synthetic compounds, exhibiting activities such as anti-inflammatory, antimicrobial, and anticancer properties.

The thiophene ring, a sulfur-containing aromatic heterocycle, is also a prominent pharmacophore. Its presence can enhance the biological activity of a molecule through various mechanisms, including increased lipophilicity and specific interactions with biological targets. The combination of these two privileged heterocycles in this compound makes it a valuable building block for the synthesis of novel compounds with potential therapeutic applications.

This guide will focus on two of the most robust and widely employed methods for the synthesis of 5-substituted oxazoles: the Van Leusen Oxazole Synthesis and the Robinson-Gabriel Synthesis. Each method will be discussed in detail, from the underlying chemical principles to practical, step-by-step laboratory protocols.

Synthetic Methodologies

The choice of synthetic route for this compound is dictated by the availability of starting materials, desired scale, and the need for substituent diversity. Both the Van Leusen and Robinson-Gabriel syntheses offer reliable pathways to the target molecule.

Van Leusen Oxazole Synthesis: A Convergent Approach

The Van Leusen oxazole synthesis is a powerful and versatile method for the construction of the oxazole ring from an aldehyde and tosylmethyl isocyanide (TosMIC).[1][2][3] This reaction is particularly advantageous due to its convergent nature, bringing together two key fragments in a single transformative step.

The reaction proceeds through a multi-step sequence initiated by the deprotonation of the acidic methylene group of TosMIC by a base, typically potassium carbonate. The resulting carbanion then acts as a nucleophile, attacking the carbonyl carbon of 2-thiophenecarboxaldehyde. The subsequent intramolecular cyclization, driven by the nucleophilic attack of the alkoxide on the isocyanide carbon, forms a 5-membered oxazoline intermediate. The final step involves the elimination of the tosyl group and a proton, leading to the aromatic oxazole ring.[2]

Sources

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 5-(2-Thienyl)-1,3-oxazole Derivatives

< <

Abstract

The 5-(2-thienyl)-1,3-oxazole scaffold is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic and structural features, arising from the juxtaposition of an electron-rich thiophene ring and an electron-deficient oxazole ring, give rise to a diverse range of biological activities and photophysical properties. A thorough and unambiguous structural characterization is paramount for establishing structure-activity relationships (SAR) and ensuring the quality and integrity of these compounds. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the core spectroscopic techniques employed in the analysis of this compound derivatives. We will delve into the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental design, data interpretation, and the causal relationships between molecular structure and spectral output.

Introduction: The Significance of the this compound Core

The fusion of the thiophene and oxazole rings creates a planar, aromatic system with a unique distribution of electron density. This arrangement is conducive to a variety of intermolecular interactions, making these derivatives attractive candidates for targeting biological macromolecules. Indeed, compounds incorporating this scaffold have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] The thiophene moiety often serves as a bioisostere for a phenyl ring, offering improved metabolic stability and pharmacokinetic profiles. The oxazole ring, on the other hand, can act as a hydrogen bond acceptor and contributes to the overall rigidity of the molecule.

Given the therapeutic potential of this class of compounds, a robust analytical workflow for their characterization is essential. Spectroscopic methods provide a powerful, non-destructive means to elucidate the molecular structure, confirm purity, and gain insights into the electronic properties of newly synthesized derivatives. This guide will equip the reader with the foundational knowledge and practical considerations necessary to confidently apply these techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for the unambiguous determination of the molecular structure of organic compounds. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can map out the carbon-hydrogen framework and deduce the connectivity of atoms within a molecule.

¹H NMR Spectroscopy: Mapping the Proton Environment

In the ¹H NMR spectrum of a typical this compound derivative, distinct signals will be observed for the protons on the thiophene and oxazole rings, as well as any substituents. The chemical shift (δ) of each proton is highly sensitive to its local electronic environment.

-

Thiophene Protons: The protons on the thiophene ring typically appear as a set of coupled multiplets in the aromatic region of the spectrum (δ 7.0-8.0 ppm). The exact chemical shifts and coupling constants are dependent on the substitution pattern. For a 2-substituted thiophene, the proton at the 5-position is the most deshielded due to the electron-withdrawing effect of the sulfur atom and the adjacent oxazole ring.[3]

-

Oxazole Proton: The proton at the 4-position of the oxazole ring is also found in the aromatic region, often as a singlet if there are no adjacent protons. Its chemical shift is influenced by the nature of the substituent at the 2-position of the oxazole ring.

-

Substituent Protons: The chemical shifts and multiplicities of protons on any substituents will provide valuable information about their structure and proximity to the heterocyclic core.

Table 1: Typical ¹H NMR Chemical Shift Ranges for this compound Derivatives.

| Proton | Typical Chemical Shift (δ, ppm) | Multiplicity |

| Thiophene H-3' | 7.10 - 7.30 | dd |

| Thiophene H-4' | 7.00 - 7.20 | t |

| Thiophene H-5' | 7.40 - 7.80 | dd |

| Oxazole H-4 | 7.50 - 8.50 | s |

Note: Chemical shifts are approximate and can vary depending on the solvent and the nature of other substituents on the rings.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

The ¹³C NMR spectrum provides complementary information to the ¹H NMR spectrum, revealing the number of unique carbon atoms in the molecule and their electronic environments.

-

Thiophene Carbons: The carbon atoms of the thiophene ring typically resonate in the range of δ 120-145 ppm. The carbon atom attached to the oxazole ring (C-2') will be the most downfield shifted.[3]

-

Oxazole Carbons: The carbon atoms of the oxazole ring are generally more deshielded than those of the thiophene ring, appearing in the range of δ 140-165 ppm.[4][5] The C-2 and C-5 carbons, being adjacent to two heteroatoms, are the most downfield.

-

Substituent Carbons: The chemical shifts of the carbon atoms in the substituents will be characteristic of their functional groups.

Experimental Protocol: Acquiring High-Quality NMR Spectra

-

Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Ensure the sample is fully dissolved to avoid line broadening.

-

Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity. Tune and shim the instrument to ensure a homogeneous magnetic field.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45 degrees, relaxation delay of 2-5 seconds, and a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

-

Data Processing: Apply a Fourier transform to the acquired free induction decays (FIDs). Phase and baseline correct the resulting spectra. Integrate the ¹H NMR signals to determine the relative number of protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy: Identifying Functional Groups

FT-IR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations (stretching and bending) at specific frequencies, which are characteristic of the bonds present.

For this compound derivatives, the FT-IR spectrum will exhibit characteristic absorption bands for the C=N and C=C bonds within the heterocyclic rings, as well as the C-O-C linkage of the oxazole.[6]

-

C=N and C=C Stretching: These vibrations typically appear in the 1500-1650 cm⁻¹ region.[6]

-

C-O-C Stretching: The stretching of the C-O-C bond in the oxazole ring gives rise to a strong absorption band in the 1000-1250 cm⁻¹ region.[6]

-

Thiophene Ring Vibrations: The thiophene ring exhibits characteristic in-plane and out-of-plane C-H bending vibrations. The C-S stretching vibration can be observed in the 600-800 cm⁻¹ region.[7][8]

-

Substituent Vibrations: The presence of other functional groups, such as carbonyls, hydroxyls, or amines, will give rise to their own characteristic absorption bands.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a solution. For solid samples, ensure they are finely ground and dry.

-

Background Spectrum: Record a background spectrum of the empty sample compartment to subtract any atmospheric interferences.

-

Sample Spectrum: Place the prepared sample in the infrared beam and record the spectrum.

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing the Conjugated System

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. For this compound derivatives, the extended π-conjugated system gives rise to strong absorption in the UV region. The wavelength of maximum absorption (λ_max) is a sensitive indicator of the extent of conjugation.[9][10]

The absorption is due to π → π* transitions of the delocalized electrons in the aromatic system.[11] The position of λ_max can be influenced by the nature and position of substituents on the heterocyclic rings. Electron-donating groups tend to cause a red shift (to longer wavelengths), while electron-withdrawing groups can cause a blue shift (to shorter wavelengths).

Experimental Protocol: UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, acetonitrile, or dichloromethane). The concentration should be adjusted to give an absorbance reading between 0.2 and 1.0.

-

Blank Spectrum: Record a spectrum of the pure solvent to use as a baseline.

-

Sample Spectrum: Record the UV-Vis spectrum of the sample solution over a suitable wavelength range (typically 200-400 nm).

-

Data Analysis: Determine the λ_max and the corresponding molar absorptivity (ε).

Mass Spectrometry (MS): Determining the Molecular Weight and Fragmentation Pattern

Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and structural features of a molecule. In MS, the molecule is ionized, and the resulting ions are separated according to their mass-to-charge ratio (m/z).

For this compound derivatives, the molecular ion peak (M⁺) will be a prominent feature in the mass spectrum, allowing for the direct determination of the molecular weight. The fragmentation pattern of the molecular ion can provide valuable structural information. Common fragmentation pathways for oxazole derivatives include the loss of small neutral molecules like CO, HCN, and cleavage of the heterocyclic rings.[12][13] The presence of the thiophene ring will also influence the fragmentation, with characteristic losses of fragments such as C₂H₂S.

Experimental Protocol: Mass Spectrometry

-

Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion, or coupled to a separation technique like gas chromatography (GC-MS) or liquid chromatography (LC-MS).

-

Ionization: A suitable ionization technique, such as electron ionization (EI) or electrospray ionization (ESI), is used to generate ions.

-

Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce structural information.

Integrated Spectroscopic Analysis: A Holistic Approach

While each spectroscopic technique provides valuable information, a truly comprehensive structural elucidation relies on the integration of data from all methods. For instance, the molecular formula determined by high-resolution mass spectrometry can be used to confirm the number of protons and carbons observed in the NMR spectra. The functional groups identified by FT-IR can then be correlated with the chemical shifts in the NMR spectra. This synergistic approach provides a self-validating system for the accurate and confident characterization of this compound derivatives.

Visualization of Key Structural Features and Spectroscopic Correlations

To aid in the understanding of the structure-spectra relationship, the following diagrams illustrate the core this compound scaffold and highlight key NMR correlations.

Caption: Correlation of molecular structure with typical NMR chemical shift regions.

Conclusion

The spectroscopic analysis of this compound derivatives is a critical component of their research and development. A multi-technique approach, integrating NMR, FT-IR, UV-Vis, and Mass Spectrometry, provides a robust and comprehensive characterization of these important molecules. This guide has outlined the fundamental principles, experimental considerations, and expected spectral features for each technique, empowering researchers to confidently interpret their data and advance their scientific endeavors. By understanding the causal relationships between molecular structure and spectroscopic output, scientists can accelerate the discovery and development of novel therapeutics and materials based on this versatile heterocyclic scaffold.

References

- Mass spectrometry of oxazoles. (n.d.).

- BenchChem. (2025).

- Chemistry LibreTexts. (2021). 8.

- (2019, August 2).

- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Experimental and theoretical investigation of new furan and thiophene derivatives containing oxazole, isoxazole, or isothiazole subunits.

- Supplementary Information (SI) for Chemical Science. This journal is © The Royal Society of Chemistry. (n.d.).

- (a) UV‐vis absorption spectra of heterocycles 2 a–c in CH2Cl2. (b) Cyclic voltammograms collected for heterocycles 2 a–c as 0.1 mM solutions of analyte in dry, degassed CH2Cl2 with 0.1 M [nBu4N][B(C6F5)4] as supporting electrolyte. (n.d.).

- Bădiceanu, C. D., Nuță, D. C., Missir, A.-V., Hrubaru, M., & Limban, C. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal.

- Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic. (n.d.). The Royal Society of Chemistry.

- Bădiceanu, C. D., Nuță, D. C., Missir, A.-V., Hrubaru, M., & Limban, C. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal.

- Bădiceanu, C. D. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. FARMACIA.

- Al-Soud, Y. A., Al-Masoudi, N. A., & Ferwanah, A. E. R. S. (2003). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)

- de Souza, M. V. N., Pais, K. C., de Almeida, M. V., & de Oliveira, M. C. F. (2003). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives: use of deuterated analogues in fragmentation pattern studies. Journal of the Brazilian Chemical Society, 14(2), 233-238.

- Jack Westin. (n.d.).

- eCampusOntario Pressbooks. (n.d.). 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis).

- Ahmed, B., Kateb, E., Asiri, A. M., Khan, S. A., & El-Daly, S. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166.

- El-Sayed, N. N. E., El-Gazzar, A. B. A., & El-Kerdawy, A. M. (2021). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. RSC medicinal chemistry, 12(7), 1169-1181.

-

Ghorab, M. M., Alsaid, M. S., & El-Gazzar, A. B. A. (2021). Synthesis and Screening of NewO[9][12][14]xadiazole,T[12][13][14]riazole, andT[12][13][14]riazolo[4,3-b]t[12][13][14]riazole Derivatives as Potential Antitumor Agents on the Colon Carcinoma Cell Line (HCT-116). Molecules, 26(2), 304.

- 1H NMR spectrum of compound 4. (n.d.).

- The Infrared Absorption Spectra of Thiophene Deriv

- SpectraBase. (n.d.). 2-Phenyl-5-(2-thienyl)-1,3,4-oxadiazole - Optional[1H NMR] - Chemical Shifts.

- Al-Jubair, A. K., Al-Aizari, F. A., Al-Ghamdi, A. M., Al-Hazmi, L. A., & Al-Salahi, R. A. (2020). Cholyl 1,3,4-oxadiazole hybrid compounds: design, synthesis and antimicrobial assessment. Beilstein Journal of Organic Chemistry, 16, 1876-1884.

- de Souza, M. V. N., Pais, K. C., de Almeida, M. V., & de Oliveira, M. C. F. (2003). Mass spectrometry of 1,2,5-oxadiazole N-oxide derivatives. Use of deuterated analogues in fragmentation pattern studies.

- Ahmed, B., Kateb, E., Asiri, A. M., Khan, S. A., & El-Daly, S. A. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 162-166.

- The Synthesis of Acid Derived Compounds Bearing 1,3,4-oxadiazole-2- thion Ring as Potential Antimicrobial Agents. (n.d.).

- Mary, Y. S., & Joe, I. H. (2014). Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal of Applied Physics, 6(4), 1-11.

- Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. (2014).

- SpectraBase. (n.d.). Oxazole - Optional[13C NMR] - Chemical Shifts.

- Amerigo Scientific. (n.d.). 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde.

- Heterocyclic Oxadiazole Derivatives Through Various Spectroscopic Techniques as UV, IR. (n.d.). JournalsPub.

- ACS Publications. (2022). Two-Step Construction of Thiophene–Oxazole Dyads with Fluorescent Properties by the Ring Expansion of Aziridines. The Journal of Organic Chemistry.

- C-13 NMR study of substituent effects in 1,2,4-oxadiazole and 1,2,4-thiadiazole derivatives. (2004).

Sources

- 1. [PDF] SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES | Semantic Scholar [semanticscholar.org]

- 2. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. farmaciajournal.com [farmaciajournal.com]

- 4. spectrabase.com [spectrabase.com]

- 5. researchgate.net [researchgate.net]

- 6. journalspub.com [journalspub.com]

- 7. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 8. iosrjournals.org [iosrjournals.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. jackwestin.com [jackwestin.com]

- 11. 29.11 Visible and Ultra-Violet Spectroscopy (UV-Vis) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 12. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. m.youtube.com [m.youtube.com]

The Rising Therapeutic Potential of Thienyl-Oxazole Scaffolds: A Technical Guide to Unlocking Their Biological Activity

Introduction: A New Frontier in Heterocyclic Chemistry

In the relentless pursuit of novel therapeutic agents, the fusion of thiophene and oxazole rings into a single molecular entity has emerged as a particularly promising strategy. Thienyl-oxazole derivatives represent a unique class of heterocyclic compounds that have demonstrated a remarkable breadth of biological activities, ranging from potent antimicrobial and antifungal effects to significant anticancer properties.[1][2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, biological evaluation, and mechanistic insights into this fascinating class of molecules. We will delve into the causality behind experimental choices, provide field-proven protocols, and offer a forward-looking perspective on the therapeutic applications of novel thienyl-oxazole compounds.

The inherent biological significance of both the thiophene and oxazole nuclei underpins the therapeutic potential of their hybrid structures. The thiophene ring is a well-established pharmacophore present in numerous approved drugs, valued for its metabolic stability and ability to engage in various biological interactions.[1] Similarly, the oxazole ring is a key component of many naturally occurring and synthetic compounds with diverse physiological effects.[4][5] The strategic combination of these two privileged scaffolds can lead to synergistic effects and novel mechanisms of action, opening up new avenues for drug discovery.

I. Synthetic Strategies: Building the Thienyl-Oxazole Core

The foundation of any investigation into the biological activity of novel compounds lies in their efficient and versatile synthesis. Several synthetic routes have been successfully employed to construct the thienyl-oxazole framework, with the choice of method often dictated by the desired substitution patterns and the starting materials' availability. A common and effective approach involves the reaction of a thienyl-containing precursor with a suitable reagent to form the oxazole ring.

One widely adopted method is a variation of the Robinson-Gabriel synthesis, which involves the cyclization of an α-acylamino ketone. In the context of thienyl-oxazole synthesis, this can be adapted by starting with a 2-acylamino ketone bearing a thienyl group.

Experimental Protocol: Synthesis of a Model 2-(Thien-2-yl)oxazole Derivative

This protocol outlines a general procedure for the synthesis of a 2-(thien-2-yl)oxazole derivative, which can be adapted for the creation of a library of analogues with varying substitution patterns.

Materials:

-

2-Bromoacetylthiophene

-

A primary amide (e.g., benzamide for a 5-phenyl-2-(thien-2-yl)oxazole)

-

Phosphorus oxychloride (POCl₃)

-

Pyridine

-

Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., hexane/ethyl acetate mixture)

Procedure:

-

Acylation of Amide: In a round-bottom flask, dissolve the primary amide (1.0 eq) in anhydrous DCM. Cool the solution to 0°C in an ice bath.

-

Slowly add 2-bromoacetylthiophene (1.1 eq) to the solution.

-

Add pyridine (1.2 eq) dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by carefully adding saturated sodium bicarbonate solution.

-

Separate the organic layer and extract the aqueous layer with DCM (3 x 20 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

-

Purification: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate).

-

Characterization: Characterize the purified thienyl-oxazole compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.

Causality of Experimental Choices:

-

Pyridine: Acts as a base to neutralize the hydrobromic acid formed during the reaction, driving the reaction forward.

-

Anhydrous Conditions: The use of anhydrous DCM is crucial as the reagents are sensitive to moisture.

-

Column Chromatography: This purification technique is essential to isolate the desired product from unreacted starting materials and byproducts.

II. Antimicrobial Activity: A Promising Avenue for Combating Resistance

Screening for Antimicrobial Efficacy: The Agar Disc-Diffusion Method

A primary and widely used method for screening the antimicrobial activity of new compounds is the agar disc-diffusion assay. This technique provides a qualitative assessment of the inhibitory effect of a compound on microbial growth.

Experimental Protocol: Agar Disc-Diffusion Assay

Materials:

-

Mueller-Hinton agar (MHA)

-

Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)

-

Sterile petri dishes

-

Sterile filter paper discs (6 mm diameter)

-

Test compound solutions of known concentrations (e.g., in DMSO)

-

Positive control antibiotic solution (e.g., Ciprofloxacin)

-

Negative control (e.g., DMSO)

-

Incubator

Procedure:

-

Media Preparation: Prepare MHA according to the manufacturer's instructions and sterilize by autoclaving.

-

Plate Preparation: Pour the molten MHA into sterile petri dishes and allow them to solidify in a laminar flow hood.

-

Bacterial Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.

-

Inoculation: Evenly spread the bacterial inoculum onto the surface of the MHA plates using a sterile cotton swab.

-

Disc Application: Aseptically place sterile filter paper discs onto the inoculated agar surface.

-

Compound Application: Pipette a fixed volume (e.g., 10 µL) of the test compound solution, positive control, and negative control onto separate discs.

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

Data Analysis: Measure the diameter of the zone of inhibition (in mm) around each disc. A larger zone of inhibition indicates greater antimicrobial activity.

Trustworthiness of the Protocol: The inclusion of both positive and negative controls is crucial for validating the results. The positive control ensures that the assay is working correctly, while the negative control confirms that the solvent used to dissolve the compounds does not have any intrinsic antimicrobial activity.

Quantitative Analysis: Minimum Inhibitory Concentration (MIC)

While the disc-diffusion assay is an excellent screening tool, a more quantitative measure of antimicrobial potency is the Minimum Inhibitory Concentration (MIC). The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Experimental Protocol: Broth Microdilution MIC Assay

Materials:

-

Mueller-Hinton broth (MHB)

-

96-well microtiter plates

-

Bacterial strains

-

Test compound solutions

-

Positive and negative controls

-

Resazurin solution (as a viability indicator, optional)

Procedure:

-

Serial Dilutions: Prepare a two-fold serial dilution of the test compound in MHB in a 96-well plate.

-

Inoculation: Add a standardized bacterial inoculum to each well.

-

Controls: Include wells with bacteria and no compound (growth control) and wells with broth only (sterility control).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. If using a viability indicator like resazurin, a color change will indicate bacterial growth.

Structure-Activity Relationship (SAR) Insights

III. Anticancer Potential: Targeting Uncontrolled Cell Proliferation

Cancer remains a leading cause of mortality worldwide, and the development of novel anticancer agents with improved efficacy and reduced side effects is a major focus of medicinal chemistry research. Thienyl-oxazole compounds have emerged as a promising class of anticancer agents, with some derivatives exhibiting potent cytotoxic activity against various cancer cell lines.[2][7][8]

In Vitro Cytotoxicity Screening: The MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. It is widely used to measure the cytotoxic effects of potential anticancer drugs on cultured cancer cells.

Experimental Protocol: MTT Assay for Cytotoxicity

Materials:

-

Cancer cell line (e.g., MCF-7, HeLa, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Test compound solutions

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the thienyl-oxazole compounds for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting cell viability against compound concentration.

Mechanistic Insights: Potential Molecular Targets

The anticancer mechanism of action for many thienyl-oxazole compounds is still under investigation, but several potential molecular targets have been proposed. These include the inhibition of key enzymes involved in cell proliferation and survival, such as protein kinases and topoisomerases.[9] Some oxazole-containing compounds have also been shown to induce apoptosis (programmed cell death) in cancer cells.[9]

IV. Data Presentation and Visualization

For clarity and ease of comparison, quantitative data from biological assays should be summarized in well-structured tables. Visual representations of experimental workflows and signaling pathways can significantly enhance the understanding of complex biological processes.

Table 1: Antimicrobial Activity of Novel Thienyl-Oxazole Derivatives

| Compound ID | R1 | R2 | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli |

| TO-1 | H | Phenyl | 16 | 32 |

| TO-2 | H | 4-Chlorophenyl | 8 | 16 |

| TO-3 | H | 4-Nitrophenyl | 4 | 8 |

| Ciprofloxacin | - | - | 1 | 2 |

Table 2: In Vitro Cytotoxicity of Novel Thienyl-Oxazole Derivatives against MCF-7 Cancer Cells

| Compound ID | R1 | R2 | IC₅₀ (µM) after 48h |

| TO-4 | Methyl | Phenyl | 25.5 |

| TO-5 | Methyl | 4-Fluorophenyl | 12.8 |

| TO-6 | Methyl | 3,4-Dichlorophenyl | 5.2 |

| Doxorubicin | - | - | 0.8 |

Visualization of Experimental Workflow

The following diagram, generated using Graphviz, illustrates the general workflow for the synthesis and biological evaluation of novel thienyl-oxazole compounds.

Caption: General workflow for the development of novel thienyl-oxazole compounds.

Visualization of a Potential Signaling Pathway

The following diagram illustrates a simplified hypothetical signaling pathway that could be inhibited by a thienyl-oxazole anticancer agent.

Caption: Hypothetical inhibition of a pro-survival signaling pathway by a thienyl-oxazole compound.

V. Conclusion and Future Directions

The exploration of novel thienyl-oxazole compounds has unveiled a rich and diverse landscape of biological activity. Their demonstrated efficacy as both antimicrobial and anticancer agents positions them as a highly valuable scaffold in modern drug discovery. The synthetic accessibility of these compounds, coupled with the potential for fine-tuning their biological properties through targeted structural modifications, offers a powerful platform for the development of next-generation therapeutics.

Future research in this area should focus on several key aspects:

-

Elucidation of Mechanisms of Action: A deeper understanding of the molecular targets and signaling pathways modulated by thienyl-oxazole compounds is crucial for their rational design and optimization.

-

Expansion of Structural Diversity: The synthesis and screening of a wider range of derivatives with diverse substitution patterns will be essential to fully explore the structure-activity relationship and identify lead compounds with improved potency and selectivity.

-

In Vivo Efficacy and Safety Profiling: Promising in vitro candidates must be advanced to preclinical in vivo studies to evaluate their efficacy, pharmacokinetic properties, and safety profiles.

The journey from a promising molecular scaffold to a clinically approved drug is long and challenging. However, the compelling biological data and the vast potential for chemical modification make thienyl-oxazole compounds a highly exciting and promising area for continued investigation in the quest for novel and effective medicines.

VI. References

-

Al-Abdullah, E. S., et al. (2011). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules, 16(4), 3081-3095. [Link]

-

Goyal, A., et al. (2024). Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. African Journal of Biomedical Research, 27(4S). [Link]

-

Mohanty, S. K., et al. (2015). Synthesis, Characterization and Antimicrobial Activity of Some Oxazole and Thiazole Derivatives. International Journal of Pharmacy & Pharmaceutical Research, 2(3), 60-66. [Link]

-

Khidre, R. E., & Radini, I. A. (2022). Antimicrobial Activity and Synthesis of Thiazole Derivatives: A Recent Update. Journal of Chemistry, 2022, 1-15. [Link]

-

Saeed, A., et al. (2021). New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research. Molecules, 26(16), 4963. [Link]

-

Abdel-Wahab, B. F., et al. (2020). Synthesis and antimicrobial activity of some novel 2-thienyl substituted heterocycles. Chemistry Central Journal, 14(1), 1-10. [Link]

-

Al-Omar, M. A. (2021). Synthesis And Medicinal Attributes Of Thiazole Derivatives: A Review. ResearchGate. [Link]

-

Popiolek, L., et al. (2021). An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives. Molecules, 26(23), 7142. [Link]

-

Kumar, A., et al. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry, 12(4), 5727-5744. [Link]

-

Chiacchio, U., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(1), 1-28. [Link]

-

Singh, P., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of the Indian Chemical Society, 99(1), 100263. [Link]

-

Krasavin, M., et al. (2020). Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. Pharmaceuticals, 13(6), 111. [Link]

-

Maccioni, E., et al. (2019). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry, 26(1), 113-133. [Link]

-

Kakkar, S., & Narasimhan, B. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry, 13(1), 16. [Link]

-

Goyal, A., et al. (2024). (PDF) Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. ResearchGate. [Link]

-

Kaur, R., et al. (2021). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Anti-Cancer Agents in Medicinal Chemistry, 21(14), 1838-1864. [Link]

Sources

- 1. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. New Oxazolo[5,4-d]pyrimidines as Potential Anticancer Agents: Their Design, Synthesis, and In Vitro Biological Activity Research - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]

- 5. tandfonline.com [tandfonline.com]

- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 7. eurekaselect.com [eurekaselect.com]

- 8. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]

The 5-(2-Thienyl)-1,3-Oxazole Scaffold: A Privileged Motif in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists

Abstract

The confluence of heterocyclic chemistry and medicinal science has identified certain molecular frameworks as "privileged structures"—scaffolds capable of binding to multiple, diverse biological targets. The 5-(2-thienyl)-1,3-oxazole core has emerged as one such motif. This guide provides a technical exploration of this scaffold, synthesizing data from seminal and contemporary research. We will dissect its synthetic accessibility, explore its diverse pharmacological applications, and analyze the structure-activity relationships (SAR) that govern its efficacy. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the therapeutic potential of this versatile heterocyclic system.

Introduction: The Rationale for a Hybrid Scaffold

In medicinal chemistry, the strategic combination of well-characterized pharmacophores is a time-honored approach to generating novel therapeutic agents. The this compound scaffold is a quintessential example of this design philosophy.

-

The Oxazole Ring: The 1,3-oxazole is a five-membered aromatic heterocycle containing nitrogen and oxygen.[1][2] Its unique electronic properties, planarity, and ability to participate in various non-covalent interactions (such as hydrogen bonds, π-π stacking, and dipole-dipole interactions) allow it to bind effectively with a wide array of enzymes and receptors.[1][2] This versatility is evidenced by its presence in numerous approved drugs, including the COX-2 inhibitor Oxaprozin and the antidiabetic agent Aleglitazar.[3][4]

-

The Thiophene Ring: Thiophene is a bioisostere of the benzene ring, often used to modulate a compound's physicochemical properties, such as lipophilicity and metabolic stability.[5] The sulfur atom can act as a hydrogen bond acceptor, and the ring itself contributes to the overall electronic and conformational profile of the molecule. Its presence is a hallmark of many successful therapeutic agents.[5]

The fusion of these two rings creates a unique chemical entity with a defined three-dimensional structure and distributed electronic character, providing a robust platform for developing targeted therapeutics across different disease areas.

Synthetic Strategies: Building the Core

The accessibility of a scaffold is paramount for its exploration in medicinal chemistry. Fortunately, the this compound core can be constructed through several reliable synthetic routes. The Van Leusen oxazole synthesis is particularly noteworthy for its efficiency and substrate tolerance.[6]

Key Synthetic Pathway: The Van Leusen Reaction

The Van Leusen reaction provides a direct and high-yielding method to form the 5-substituted oxazole ring from an aldehyde and tosylmethylisocyanide (TosMIC).[6] This one-pot reaction proceeds under mild conditions, making it a preferred method for generating libraries of analogues for SAR studies.

Caption: General workflow of the Van Leusen synthesis for the this compound core.

Experimental Protocol: Synthesis of this compound

This protocol is a representative example based on the principles of the Van Leusen reaction.[6]

Materials:

-

Thiophene-2-carboxaldehyde

-

Tosylmethylisocyanide (TosMIC)

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Anhydrous Methanol

-

Dichloromethane (DCM)

-

Saturated Sodium Chloride (Brine) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Standard laboratory glassware and magnetic stirrer

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of thiophene-2-carboxaldehyde (1.0 eq) in anhydrous methanol, add tosylmethylisocyanide (TosMIC) (1.1 eq).

-

Base Addition: Add anhydrous potassium carbonate (K₂CO₃) (1.5 eq) portion-wise to the stirred solution at room temperature. The addition should be controlled to manage any mild exotherm.

-

Reaction Monitoring: Allow the reaction mixture to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the methanol.

-

Extraction: Partition the residue between dichloromethane (DCM) and water. Separate the organic layer, and wash it sequentially with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.[7]

-

Characterization: Confirm the structure and purity of the final compound using spectroscopic methods (¹H NMR, ¹³C NMR, MS).

Medicinal Chemistry Applications & Structure-Activity Relationships (SAR)

The this compound scaffold has been successfully exploited to develop potent agents in several therapeutic areas. The general strategy involves identifying an initial "hit" compound and then systematically modifying different positions of the scaffold to optimize potency, selectivity, and pharmacokinetic properties.

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. mdpi.com [mdpi.com]

- 6. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

An In-depth Technical Guide to 5-(2-Thienyl)-1,3-oxazole: Properties, Analysis, and Applications

This guide provides a comprehensive technical overview of 5-(2-Thienyl)-1,3-oxazole, a heterocyclic compound of significant interest to researchers in medicinal chemistry and materials science. By merging the electronically distinct properties of a sulfur-containing thiophene ring and a nitrogen- and oxygen-containing oxazole ring, this scaffold presents a unique platform for the development of novel therapeutic agents and functional materials. This document moves beyond a simple recitation of data, offering insights into the causality behind its properties and the strategic considerations for its use in a research and development context.

Core Molecular Profile and Physicochemical Properties

This compound is a structurally intriguing molecule. The thiophene moiety, often used as a bioisostere for a benzene ring, introduces specific electronic and metabolic properties, while the oxazole ring acts as a versatile pharmacophore, providing hydrogen bond acceptors and a rigid framework.[1] This combination makes the compound a valuable building block in drug discovery.

The fundamental physicochemical properties determine the compound's behavior in both chemical reactions and biological systems. Understanding these parameters is the first step in designing any experimental workflow, from synthesis to biological screening.

| Property | Value | Source |

| Molecular Formula | C₇H₅NOS | [2] |

| Molecular Weight | 151.19 g/mol | [3] |

| Boiling Point | 260.8°C at 760 mmHg | [3] |

| Density | 1.257 g/cm³ | [3] |

| Flash Point | 111.5°C | [3] |

| Refractive Index | 1.573 | [3] |

| XLogP3 | 1.7 | [2] |

| Topological Polar Surface Area | 54.3 Ų | [3] |

| Monoisotopic Mass | 151.00918496 Da | [3] |

XLogP3 is a computed measure of lipophilicity, a critical parameter for predicting a molecule's pharmacokinetic profile, such as absorption and distribution. The value of 1.7 suggests moderate lipophilicity, indicating a good balance for potential oral bioavailability.

Synthesis and Chemical Reactivity

While multiple synthetic routes to substituted oxazoles exist, a common and effective method for constructing the 2,5-disubstituted oxazole core is the van Leusen oxazole synthesis.[4] This reaction provides a reliable pathway to the target compound from readily available starting materials.

Proposed Synthetic Workflow

The synthesis involves the reaction of thiophene-2-carbaldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base, such as potassium carbonate. The causality behind this choice lies in the mechanism: the base deprotonates the TosMIC, which then acts as a nucleophile, attacking the aldehyde. A subsequent cyclization and elimination sequence yields the desired oxazole ring.

Caption: Standard workflow for the purification and spectroscopic characterization of a novel compound.

Applications in Drug Development and Materials Science

The true value of a scaffold like this compound lies in its potential applications. Both oxazole and thiophene moieties are prevalent in a wide range of biologically active compounds. [1][5]

-

Antimicrobial Agents : The 1,3-oxazole nucleus is a core component of many compounds with demonstrated antibacterial and antifungal properties. [1]* Anticancer Agents : Numerous oxazole derivatives have been investigated as potential anticancer drugs, acting through various mechanisms such as kinase inhibition. [6][7]* Carbonic Anhydrase Inhibitors : Thiophene-sulfonamide derivatives are well-known carbonic anhydrase inhibitors used to treat glaucoma. The this compound scaffold has been explored for this purpose, demonstrating potent inhibition of the hCA II isoform, which is crucial for reducing intraocular pressure. [8]* Chemosensors : The rigid, electron-rich structure of this scaffold makes it an excellent candidate for the development of fluorescent chemosensors for detecting metal ions, such as Ga³⁺. [9]

Caption: Relationship between the core scaffold and its potential therapeutic and material applications.

Standard Operating Protocol: Spectroscopic Analysis

To ensure reproducibility and accuracy, a standardized protocol is essential. The following describes a self-validating system for the characterization of a newly synthesized batch of this compound.

Objective: To confirm the identity and purity of this compound using NMR, MS, and IR spectroscopy.

Materials:

-

Purified this compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% TMS

-

Methanol (HPLC grade)

-

Potassium bromide (KBr, IR grade)

Protocol Steps:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of CDCl₃ in a clean NMR tube.

-

Acquire a ¹H NMR spectrum on a 400 MHz (or higher) spectrometer. Causality: Higher field strength provides better signal dispersion and resolution.

-

Acquire a ¹³C NMR spectrum.

-

Validation: Integrate the proton signals; the ratio should correspond to the number of protons in the predicted structure. Verify that the chemical shifts and coupling patterns match the expected values.

-

-

Mass Spectrometry (MS)

-

Prepare a dilute solution of the sample (~1 mg/mL) in methanol.

-

Infuse the solution into a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) using an ESI source in positive ion mode.

-

Acquire the full scan mass spectrum.

-

Validation: The measured mass of the [M+H]⁺ ion should match the calculated exact mass of C₇H₆NOS⁺ within a 5 ppm error margin. This provides unambiguous confirmation of the elemental composition.

-

-

Infrared (IR) Spectroscopy

-

Prepare a KBr pellet by mixing ~1 mg of the sample with ~100 mg of dry KBr and pressing it into a transparent disk. Causality: This method provides high-quality spectra for solid samples and avoids solvent interference.

-

Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), cast a thin film on a salt plate (NaCl), and allow the solvent to evaporate.

-

Record the IR spectrum from 4000 to 400 cm⁻¹.

-

Validation: Confirm the presence of characteristic peaks for C-H (aromatic), C=N, C=C, and C-O-C stretching vibrations as predicted. The absence of peaks from starting materials (e.g., a strong C=O stretch from an aldehyde at ~1700 cm⁻¹) confirms the reaction's completion.

-

Conclusion

This compound is more than just a chemical compound; it is a versatile and promising platform for innovation in drug discovery and materials science. Its unique combination of two biologically relevant heterocycles provides a foundation for creating molecules with tailored properties. This guide has outlined its core physical and chemical characteristics, provided a framework for its synthesis and characterization, and highlighted its potential applications. For researchers and developers, understanding these fundamental aspects is the key to unlocking the full potential of this valuable molecular scaffold.

References

-

Al-Ghorbani, M., et al. (2015). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules. Available at: [Link]

-

Chemsrc. (n.d.). This compound | CAS#:70380-70-0. Retrieved from [Link]

-

Bădiceanu, C. D. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal. Available at: [Link]

-

Semantic Scholar. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Retrieved from [Link]

-

Al-Masoudi, W. A. M., & Al-Amery, K. H. A. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis and Properties 2-(2-Thienyl) Acenaphthene [1,2-d] Oxazole. Retrieved from [Link]

-

Krasavin, M., et al. (2021). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry. Available at: [Link]

-

Bhat, M. A., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. BMC Chemistry. Available at: [Link]

-

Varmuza, K., & Lohninger, H. (n.d.). Mass spectrometry of oxazoles. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-Phenyl-5-(2-thienyl)-1,3,4-oxadiazole. Retrieved from [Link]

-

Amerigo Scientific. (n.d.). 5-Methyl-2-(2-thienyl)-1,3-oxazole-4-carbaldehyde. Retrieved from [Link]

-

Guerrero-Pepinosa, N. Y., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. Biomedicine & Pharmacotherapy. Available at: [Link]

-

SlideShare. (n.d.). Medicinal Applications of 1,3-Oxazole Derivatives.pptx. Retrieved from [Link]

-

Barbuceanu, S.-F., et al. (2023). New Heterocyclic Compounds from Oxazol-5(4H)-one and 1,2,4-Triazin-6(5H)-one Classes: Synthesis, Characterization and Toxicity Evaluation. Molecules. Available at: [Link]

-

Mironiuk-Puchalska, E., et al. (2018). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry. Available at: [Link]

-

International Journal of Research in Pharmacy and Chemistry. (n.d.). SYNTHESIS, CHARACTERIZATION AND EVALUATION OF BIOLOGICAL ACTIVITY OF SOME HETEROCYCLIC COMPOUNDS CONTAINING 1,2,4- TRIAZOLE RING. Retrieved from [Link]

-

El-Sayed, N. F., et al. (2022). Discovery of novel oxazole-based macrocycles as anti-coronaviral agents targeting SARS-CoV-2 main protease. RSC Medicinal Chemistry. Available at: [Link]

-

Li, J., et al. (2016). Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. Molecules. Available at: [Link]

-

International Journal of Pharmaceutical Sciences Review and Research. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Retrieved from [Link]

-

PubChemLite. (n.d.). 5-(thiophen-2-yl)-1,3-oxazole. Retrieved from [Link]

-

SpectraBase. (n.d.). 2-amino-5-(2-thienyl)-1,3,4-oxadiazole. Retrieved from [Link]

-

Cansiz, A., et al. (2004). 5-Furan-2ylo[5][10][11]xadiazole-2-thiol, 5-Furan-2yl-4H [3][5][11]triazole-3-thiol and Their Thiol-Thione Tautomerism. Molecules. Available at: [Link]

-

Chemical Methodologies. (2022). Synthesis of New 1,3- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Retrieved from [Link]

-

Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. Available at: [Link]

-

Wang, Y., et al. (2022). Two 5-(thiophene-2-yl)oxazole derived “turn on” fluorescence chemosensors for detection of Ga3+ and practical applications. New Journal of Chemistry. Available at: [Link]

-

PubChem. (n.d.). 2-Methyl-5-(2-thienyl)-1,3,4-oxadiazole. Retrieved from [Link]

-

NIST. (n.d.). Oxazole. Retrieved from [Link]

-

N. D. Kagramanov, et al. (n.d.). Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. Arkat USA. Retrieved from [Link]

-

Singh, P., et al. (2013). Synthesis, Characterization and Antifungal Activity of Some New 5-Substituted 1,3,4-oxadiazole-2-thiols. Journal of Applied Pharmaceutical Science. Available at: [Link]

-

ResearchGate. (n.d.). Comparison of IR spectra of L Thiazole (black, top left) with 1 (red line, top right), 2 (blue, bottom left) and 3 (green, bottom right). Retrieved from [Link]

-

Brieflands. (n.d.). Synthesis and Biological Evaluation of N-(5-(pyridin-2-yl)-1,3,4-thiadiazol-2-yl)benzamide Derivatives as Lipoxygenase Inhibitor with Potential Anticancer Activity. Retrieved from [Link]

-

National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]

Sources

- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - 5-(thiophen-2-yl)-1,3-oxazole (C7H5NOS) [pubchemlite.lcsb.uni.lu]

- 3. echemi.com [echemi.com]

- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Two 5-(thiophene-2-yl)oxazole derived “turn on” fluorescence chemosensors for detection of Ga3+ and practical applications - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. This compound | CAS#:70380-70-0 | Chemsrc [chemsrc.com]

- 11. farmaciajournal.com [farmaciajournal.com]

exploring the SAR of 5-(2-thienyl)-1,3-oxazole analogs

An In-Depth Technical Guide to the Structure-Activity Relationship (SAR) of 5-(2-Thienyl)-1,3-Oxazole Analogs

Abstract

The this compound scaffold represents a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for analogs built around this core. By synthesizing findings from disparate therapeutic areas—including oncology, microbiology, and enzyme inhibition—we elucidate the critical structural modifications that govern potency and selectivity. This document explores the rationale behind experimental design, details key synthetic and biological evaluation protocols, and leverages data-driven visualizations to distill complex SAR trends. The primary audience for this guide includes researchers, medicinal chemists, and drug development professionals seeking to leverage the thienyl-oxazole core for the rational design of novel therapeutic agents.

Introduction: The this compound Scaffold

The strategic combination of distinct heterocyclic rings is a cornerstone of modern drug discovery. The this compound core is an exemplary case, merging the favorable electronic and steric properties of the thiophene and oxazole moieties to create a versatile template for molecular recognition.

The Privileged Oxazole Moiety in Medicinal Chemistry

The 1,3-oxazole ring is a five-membered heterocycle containing one nitrogen and one oxygen atom.[1] It is a bioisostere of imidazole and thiazole and is found in numerous natural products and synthetic pharmaceuticals.[2][3] The oxazole nucleus is valued for its ability to engage in hydrogen bonding and other non-covalent interactions with biological targets, its relative metabolic stability, and its role as a rigid scaffold to orient substituents in a defined three-dimensional space.[4][5] Its presence has been linked to a wide spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and antidiabetic properties.[1][6]

The Role of the Thiophene Ring

The thiophene ring, often used as a bioisosteric replacement for a phenyl ring, offers unique advantages. Its sulfur atom can participate in distinct interactions, and its electronic properties can influence the overall polarity and metabolic profile of a molecule.[7][8] In the context of the this compound scaffold, the thiophene ring serves not only as a key structural anchor but also as a point for modification to modulate activity.

Rationale for Combining Thienyl and Oxazole Rings

The fusion of these two rings creates a planar, electron-rich system that can be systematically modified at several positions to probe interactions with biological targets. The linkage between the thiophene C2 and the oxazole C5 establishes a specific conformational arrangement that forms the basis for SAR exploration.

Caption: The this compound core with key substitution points.

General Synthetic Strategies

The construction of the this compound core can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution patterns.

van Leusen Oxazole Synthesis

One of the most efficient methods for creating 5-substituted oxazoles is the van Leusen reaction.[3] This one-pot reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC). For the target scaffold, 2-thiophenecarboxaldehyde serves as the key starting material. The primary advantage of this method is its operational simplicity and tolerance of various functional groups.

Cyclization of N,N'-Diacylhydrazines

Another robust method involves the cyclization of N,N'-diacylhydrazines, often using dehydrating agents like phosphorus oxychloride (POCl₃).[9] This approach is particularly useful for synthesizing 2,5-disubstituted analogs. The synthesis begins with the preparation of a hydrazide from a thiophene carboxylate, followed by acylation and subsequent cyclization to form the oxazole ring.

Caption: Key SAR takeaways for anticancer activity based on related scaffolds.

Antimicrobial Activity

The thienyl-heterocycle combination is a well-established pharmacophore for antimicrobial agents. [7][10]Studies on 5-(2-thienyl)-1,3,4-oxadiazoles and related triazoles provide a strong foundation for understanding the SAR of their oxazole bioisosteres.

Key SAR Insights:

-

Dependence on Aminomethyl Substituents: For N-Mannich base derivatives of 5-(2-thienyl)-1,3,4-oxadiazoline-2-thione, the antimicrobial activity is highly dependent on the nature of the aminomethyl substituent at the N3 position. [7]* Piperazine Moiety: Incorporating a piperazine ring, particularly one substituted with an electron-donating group like a methyl group (compound 9a), can lead to broad-spectrum antibacterial activity. [7][10]* Arylaminomethyl Substituents: Derivatives with arylaminomethyl groups (compounds 7b, 7c, 7d) showed high activity, especially against Gram-positive bacteria. The presence of chloro or methyl groups on the aryl ring was beneficial. [7]* Gram-Positive Selectivity: Many analogs, including N,N'-disubstituted thioureas (4d) and their cyclized triazolothiadiazole versions (5e), display potent activity against Gram-positive bacteria but are largely inactive against Gram-negative strains. [7]This suggests that these molecules may struggle to penetrate the outer membrane of Gram-negative bacteria.

Table 2: Antimicrobial Activity of Selected 5-(2-Thienyl)-Oxadiazole/Triazole Analogs[7]

| Compound | Key Feature | Activity vs. Gram-positive | Activity vs. Gram-negative |

|---|---|---|---|

| 9a | 4-Methylpiperazinylmethyl | +++ (Broad Spectrum) | ++ |

| 7b | 4-Chlorophenylaminomethyl | +++ | - |

| 7d | 4-Methylphenylaminomethyl | +++ | - |

| 4d | N'-(4-chlorophenyl)thiourea | ++ | - |

| 5e | 2-(4-methylphenylamino)-triazolo | ++ | - |

(Activity denoted qualitatively: +++ High, ++ Moderate, - Inactive)

Caption: SAR for antimicrobial activity based on related oxadiazole analogs.

Carbonic Anhydrase Inhibition

A series of 5-(sulfamoyl)thien-2-yl 1,3-oxazoles have been developed as potent inhibitors of human carbonic anhydrase II (hCA II), a key target for glaucoma treatment. [11]This work provides direct SAR for the target scaffold.

Key SAR Insights:

-

Essential Sulfonamide: A primary sulfonamide (-SO₂NH₂) group on the thiophene ring is essential for activity. This group coordinates with the catalytic Zn²⁺ ion in the enzyme's active site.

-

Hydrophobic Pocket Interactions: The thiophene ring itself orients towards a hydrophobic pocket lined with residues like Leu141 and Val143. [11]* Oxazole Ring Interactions: The 1,3-oxazole ring is involved in interactions with Phe131 and forms a hydrogen bond with Gln92, acting as a critical linker. [11]* Peripheral Modifications: Attaching hydrophilic groups (e.g., piperazine) to the oxazole ring via an amide linker can increase hydrophilicity without sacrificing potency. This is a key strategy to improve the pharmacokinetic properties for topical administration (eye drops) by favoring conjunctival over corneal absorption. For instance, introducing a piperazine ring created a salt bridge with Glu69, anchoring the molecule in the active site. [11]

Key Experimental Protocols

To ensure scientific integrity and reproducibility, this section details standardized protocols for the synthesis and evaluation of this compound analogs.

Protocol: General Synthesis via van Leusen Reaction

-

Setup: To a stirred solution of 2-thiophenecarboxaldehyde (1.0 eq) in dry methanol, add tosylmethyl isocyanide (TosMIC) (1.1 eq).

-

Reaction: Add potassium carbonate (K₂CO₃) (1.5 eq) portion-wise at room temperature.

-

Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) until the aldehyde is consumed (typically 2-4 hours).

-

Workup: Upon completion, pour the reaction mixture into cold water and extract with ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product via column chromatography on silica gel to yield the this compound.

Protocol: In Vitro Anticancer Assay (MTT Assay)

-

Cell Seeding: Seed cancer cells (e.g., MCF-7) in a 96-well plate at a density of 5,000 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with serially diluted concentrations of the test compounds and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours to allow formazan crystal formation.

-

Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

-

Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.

Protocol: In Vitro Antimicrobial Assay (Agar Disc Diffusion Method)

-

Media Preparation: Prepare Mueller-Hinton agar plates.

-

Inoculation: Prepare a bacterial suspension standardized to a 0.5 McFarland turbidity standard. Evenly swab the surface of the agar plates with the bacterial inoculum.

-

Disc Application: Sterilize paper discs (6 mm diameter) and impregnate them with a known concentration of the test compound (e.g., 200 µ g/disc ).

-

Incubation: Place the discs on the inoculated agar surface. Include a positive control (e.g., Ampicillin, 100 µ g/disc ) and a negative control (solvent). Incubate the plates at 37°C for 24 hours. [7]5. Measurement: Measure the diameter of the zone of inhibition (in mm) around each disc.

Conclusion and Future Directions

The this compound scaffold is a highly druggable and versatile core. The structure-activity relationship is profoundly influenced by the nature and position of its substituents, dictating its therapeutic application.

-

For Anticancer Agents: The focus should be on introducing electron-donating aryl groups at the C2 position and electron-withdrawing groups at C4.

-

For Antimicrobial Agents: Derivatization at the C2 position with moieties like substituted piperazines or arylaminomethyl groups appears most promising for generating potent, broad-spectrum, or selective agents.

-

For Enzyme Inhibitors: The core serves as an excellent scaffold for orienting key pharmacophoric features, such as the sulfonamide group in CA inhibitors, while allowing peripheral modifications to tune physicochemical properties.

Future research should aim to synthesize and test a focused library of this compound analogs based on these principles. Investigating the ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties of the most potent compounds will be crucial for their translation into viable drug candidates. Furthermore, exploring substitutions on the thiophene ring itself remains a relatively untapped area that could yield novel biological activities.

References

-

Al-Abdullah, E. S., et al. (2010). Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives. Molecules. [Link]

-

Mohammed, A. J., & Jasim, I. K. (2022). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. Chemical Methodologies. [Link]

-

Al-Abdullah, E. S., et al. (2010). Synthesis and Antimicrobial Activity of New 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles and Related Derivatives. PubMed. [Link]

-

Bădiceanu, C. D. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Farmacia Journal. [Link]

-

Bădiceanu, C. D. (2018). SYNTHESIS AND CHARACTERIZATION OF NEW 2-(2-THIENYL)-5- ARYL-1,3,4-OXADIAZOLES. Semantic Scholar. [Link]

-

Kaur, R., et al. (2022). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Journal of Molecular Structure. [Link]

-

Smolsky, M., et al. (2021). 5-(Sulfamoyl)thien-2-yl 1,3-oxazole inhibitors of carbonic anhydrase II with hydrophilic periphery. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Ghorai, S., et al. (2023). 5-(Thiophen-2-yl)isoxazoles as novel anti-breast cancer agents targeting ERα: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation. RSC Medicinal Chemistry. [Link]

-

Velihina, Y., et al. (2023). 1,3-Oxazoles as Anticancer Compounds. ChemistryViews. [Link]

-

Kumar, R., et al. (2019). A comprehensive review on biological activities of oxazole derivatives. Bioorganic & Medicinal Chemistry. [Link]

-

Qureshi, A., et al. (2023). An Overview of Thiazole Derivatives and its Biological Activities. Journal of Drug Delivery and Therapeutics. [Link]

-

Rios-Guevara, C. A., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. PubMed. [Link]

-

Mohammed, A. J., & Jasim, I. K. (2023). Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. ResearchGate. [Link]

-

Unknown Author. Structure activity relationship of synthesized compounds. ResearchGate. [Link]

-

Zhang, D., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules. [Link]

-

Rios-Guevara, C. A., et al. (2021). Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. ResearchGate. [Link]

-

Norwood, V. M., et al. (2021). Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. Molecules. [Link]

-

Unknown Author. (2017). Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. Chemistry & Biology Interface. [Link]

-

Kumar, A., et al. (2018). Synthesis and Antimicrobial Screening of Some New Thiazole Substituted 1,3,4-Oxadiazole Derivatives. Molecules. [Link]

-

Pitta, G., et al. (2018). Oxazole-Based Compounds As Anticancer Agents. Current Medicinal Chemistry. [Link]

-

Ahsan, M. J., & Shastri, S. (2021). 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. Biointerface Research in Applied Chemistry. [Link]

-

Unknown Author. (2015). A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. Semantic Scholar. [Link]

-

Gomha, S. M., et al. (2019). 5-(Thiophen-2-yl)-1,3,4-thiadiazole derivatives: synthesis, molecular docking and in vitro cytotoxicity evaluation as potential anticancer agents. RSC Advances. [Link]

-

Mousavi, A., et al. (2021). 2-(Nitroaryl)-5-Substituted-1,3,4-Thiadiazole Derivatives with Antiprotozoal Activities: In Vitro and In Vivo Study. Molecules. [Link]

-

Unknown Author. (2014). Synthesis, Antibacterial Activity of 2,4-Disubstituted Oxazoles and Thiazoles as Bioisosteres. ResearchGate. [Link]

-

de Oliveira, R. B., et al. (2023). New series of 3-pyridyl-1,3-thiazoles: In vitro and in vivo anti-Trypanosomatidae profile, in vitro and in silico mechanism of action approach. European Journal of Medicinal Chemistry. [Link]

-

Wang, Y., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules. [Link]

Sources